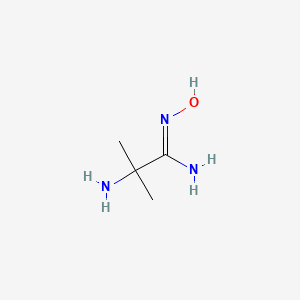

2-amino-N'-hydroxy-2-methylpropanimidamide

Description

Properties

Molecular Formula |

C4H11N3O |

|---|---|

Molecular Weight |

117.15 g/mol |

IUPAC Name |

2-amino-N'-hydroxy-2-methylpropanimidamide |

InChI |

InChI=1S/C4H11N3O/c1-4(2,6)3(5)7-8/h8H,6H2,1-2H3,(H2,5,7) |

InChI Key |

UXLRRFKVYYZHMY-UHFFFAOYSA-N |

Isomeric SMILES |

CC(C)(/C(=N/O)/N)N |

Canonical SMILES |

CC(C)(C(=NO)N)N |

Origin of Product |

United States |

Preparation Methods

Substituted Ester Pathways

Ethyl or methyl esters (e.g., ethyl glycolate) can react with hydroxylamine derivatives under reflux, though this method is less common for amidoximes.

Post-Synthetic Functionalization

Introducing the amino group post-amidoxime formation via reductive amination or hydrolysis, though this adds complexity.

Optimized Protocol from Literature

A representative procedure derived from multiple sources:

| Step | Details | References |

|---|---|---|

| Reagent Preparation | Dissolve hydroxylamine hydrochloride (1.2 eq) in ethanol/water (3:1). Add NaOH to pH 8–9. | |

| Reaction | Add 2-methylpropionitrile (1 eq) dropwise. Reflux at 70°C for 6 hours. | |

| Workup | Concentrate under reduced pressure. Recrystallize from ethanol. | |

| Yield | ~85–90% (estimated based on analogous amidoxime syntheses). |

Critical Analysis of Methodologies

- Solvent Choice: Polar solvents (e.g., water, ethanol) enhance reaction rates but may require longer reflux times.

- Purification: Post-reaction heating (65–70°C) decomposes unreacted reagents, improving purity. Crystallization in ethyl acetate or 2-propanol yields high-purity product (>99%).

- Challenges: Competing hydrolysis of nitriles to carboxylic acids under acidic conditions necessitates strict pH control.

Industrial Scalability and Cost Considerations

- Raw Materials: Hydroxylamine and nitriles are cost-effective, enabling large-scale production.

- Equipment: Standard reflux apparatus suffices, avoiding specialized infrastructure.

Chemical Reactions Analysis

Types of Reactions

2-amino-N’-hydroxy-2-methylpropanimidamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

2-amino-N’-hydroxy-2-methylpropanimidamide has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound is investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-N’-hydroxy-2-methylpropanimidamide involves its interaction with specific molecular targets and pathways. The amino and hydroxy groups play a crucial role in its reactivity and binding to biological molecules. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. Detailed studies are required to fully elucidate its mechanism of action and identify the key molecular targets involved.

Comparison with Similar Compounds

Amidoxime Derivatives

Compounds like N'-hydroxypyrazine-2-carboximidamide (C₅H₆N₄O) share the N'-hydroxyamidine moiety, enabling chelation with metal ions. However, the pyrazine ring in this compound introduces aromaticity and π-π stacking interactions absent in the aliphatic 2-amino-N'-hydroxy-2-methylpropanimidamide .

Benzamide Derivatives

2-Amino-N,3-dimethylbenzamide (C₉H₁₂N₂O) features a benzamide core with amino and methyl substituents. Unlike this compound, it lacks the hydroxyl group but demonstrates intramolecular hydrogen bonding (N–H···O) that stabilizes its crystal structure. This compound is widely used as a pharmaceutical intermediate due to its antimicrobial properties .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|---|

| This compound | C₅H₁₂N₃O | 130.17 | Not reported | Amino, hydroxy, amidine |

| N'-Hydroxypyrazine-2-carboximidamide | C₅H₆N₄O | 138.13 | Not reported | Hydroxyamidine, pyrazine |

| 2-Amino-N,3-dimethylbenzamide | C₉H₁₂N₂O | 164.21 | 88 | Benzamide, amino, methyl |

| N'-Hydroxy-2-methyl-N,N-diphenylpropanediamide | C₁₆H₁₇N₂O₂ | 269.32 | Not reported | Hydroxy, diphenyl, amidine |

Key Observations :

- Aromatic benzamide derivatives exhibit higher molecular weights and melting points due to rigid planar structures .

Structural and Crystallographic Features

Hydrogen Bonding Patterns

In 2-amino-N,3-dimethylbenzamide, intramolecular N–H···O hydrogen bonds stabilize a dihedral angle of 33.93° between the benzamide and amino-methyl groups . Similarly, N'-hydroxy-2-methyl-N,N-diphenylpropanediamide forms intermolecular hydrogen bonds (O–H···N) that extend into 2D frameworks, a feature likely shared by this compound due to its hydroxyl and amino groups .

Coordination Chemistry

Hydroxyamidines like N'-hydroxypyrazine-2-carboximidamide act as bidentate ligands, coordinating metals via the hydroxyl oxygen and amidine nitrogen. This property is critical in catalysis and metallodrug design .

Biological Activity

2-amino-N'-hydroxy-2-methylpropanimidamide, also known as N'-hydroxy-2-methylpropanimidamide, is an organic compound with significant potential in biological research, particularly in cancer therapy. Its unique structural features, including a hydroxylamine functional group, contribute to its reactivity and biological activity. This article explores the compound's biological activity, mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : Approximately 102.14 g/mol

- Functional Groups : Amino group, hydroxyl group attached to a nitrogen atom, and a propanimidamide backbone.

Research indicates that this compound exhibits its biological effects primarily through:

- Enzyme Inhibition : The compound binds to active sites on specific enzymes, disrupting their catalytic functions. This inhibition can interfere with cellular processes crucial for tumor growth and survival.

- Cell Signaling Pathways : By interacting with various receptors on cell surfaces, it influences signaling pathways that affect cellular behavior.

Anticancer Properties

Numerous studies have investigated the anticancer potential of this compound:

- Inhibition of Tumor Growth : The compound has shown promise in inhibiting the proliferation of various cancer cell lines. For instance, it has been tested against breast cancer and leukemia cells, demonstrating significant cytotoxicity.

- Mechanistic Studies : The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with specific molecular targets involved in cell cycle regulation .

Enzyme Inhibition Studies

The compound's role as an enzyme inhibitor has been characterized through various assays:

- α-Amylase Inhibition : It has been evaluated for its ability to inhibit α-amylase, an enzyme involved in carbohydrate digestion. This property could be beneficial in managing diabetes by reducing glucose absorption .

- Dipeptidyl Peptidase IV (DPP-IV) Inhibition : DPP-IV is critical for insulin regulation; thus, inhibiting this enzyme can enhance insulin secretion and lower blood sugar levels .

Study 1: Anticancer Activity

A study conducted on the effects of this compound on breast cancer cells revealed that:

- Cytotoxicity Assay Results : The compound exhibited a dose-dependent decrease in cell viability.

- Mechanism of Action : Flow cytometry analysis indicated that treated cells underwent apoptosis, confirmed by increased levels of caspase activation.

Study 2: Enzyme Interaction

Another investigation focused on the enzyme inhibition properties:

- Methodology : The study utilized enzyme kinetics to assess the inhibitory effects on α-amylase.

- Results : The compound showed a significant reduction in enzyme activity at low concentrations, suggesting potential therapeutic applications for diabetes management.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Oxidation Reactions : Using oxidizing agents like hydrogen peroxide.

- Reduction Reactions : Employing sodium borohydride to yield reduced derivatives.

- Substitution Reactions : The amino and hydroxyl groups can participate in various substitution reactions with electrophiles or nucleophiles.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Similarity | Biological Activity |

|---|---|---|

| 2-amino-N'-hydroxy-2-methylbutanimidamide | Similar structure but different alkyl group | Anticancer properties |

| 2-amino-N'-hydroxy-2-methylpentanimidamide | Longer carbon chain | Altered solubility and reactivity |

| 2-amino-N'-hydroxy-2-methylhexanimidamide | Even longer carbon chain | Different chemical properties |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-amino-N'-hydroxy-2-methylpropanimidamide, and what experimental parameters are critical for optimizing yield?

- Methodological Answer : The compound can be synthesized via amidoxime formation by reacting 2-methylpropanimidamide derivatives with hydroxylamine under controlled pH (8–9) and temperature (40–60°C). Key parameters include stoichiometric ratios (e.g., 1:1.2 amidine to hydroxylamine) and inert atmosphere to prevent oxidation . Purification often involves recrystallization from ethanol/water mixtures. Monitoring reaction progress via TLC (silica gel, chloroform:methanol 9:1) or HPLC (C18 column, 0.1% TFA in acetonitrile/water) is recommended.

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer : Use a combination of:

- FT-IR : Confirm N–H (3200–3350 cm⁻¹) and C=N (1640–1680 cm⁻¹) stretches.

- NMR : ¹H NMR should show peaks for the methyl groups (δ 1.2–1.4 ppm, singlet) and hydroxylamine protons (δ 8.5–9.5 ppm, broad).

- Mass Spectrometry : ESI-MS in positive mode should display [M+H]⁺ at m/z 132.1 (theoretical) .

Q. What standard analytical techniques are suitable for quantifying this compound in biological matrices?

- Methodological Answer : LC-MS/MS with deuterated internal standards (e.g., this compound-d₃) minimizes matrix effects. Use a gradient elution (0.1% formic acid in water/acetonitrile) and MRM transitions specific to the compound’s fragmentation pattern. Validate methods for linearity (1–100 ng/mL), recovery (>80%), and precision (RSD <15%) .

Advanced Research Questions

Q. How can researchers resolve contradictory reports on the bioactivity of this compound in enzyme inhibition assays?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, cofactors). To address this:

- Standardize Assays : Use consistent buffer systems (e.g., Tris-HCl pH 7.4 for hydrolases) and pre-incubate enzymes with inhibitors.

- Control for Reactivity : Test against non-target enzymes (e.g., cytochrome P450 isoforms) to confirm specificity.

- Dose-Response Analysis : Calculate IC₅₀ values across multiple replicates; compare with positive controls (e.g., known amidoxime inhibitors) .

Q. What strategies are effective for studying the metabolic stability of this compound in hepatic models?

- Methodological Answer :

- In Vitro Models : Use human liver microsomes (HLM) or hepatocytes with NADPH regeneration systems. Monitor parent compound depletion via LC-MS.

- Metabolite ID : Employ high-resolution MS (HRMS) to detect hydroxylated or demethylated metabolites.

- Deuterium Labeling : Synthesize deuterated analogs (e.g., CD₃ groups) to track metabolic pathways and identify labile sites .

Q. How can computational methods guide the design of this compound derivatives with enhanced target binding?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., histone deacetylases). Focus on hydrogen bonding with the hydroxylamine group.

- QSAR Studies : Corrogate substituent effects (e.g., methyl vs. ethyl groups) on bioactivity using descriptors like logP and polar surface area.

- MD Simulations : Assess binding stability over 100-ns trajectories to prioritize derivatives for synthesis .

Q. What experimental approaches can elucidate the role of this compound in modulating oxidative stress pathways?

- Methodological Answer :

- Cellular Assays : Measure ROS levels (e.g., DCFH-DA probe) in treated vs. untreated cells under H₂O₂-induced stress.

- Western Blotting : Quantify expression of Nrf2, HO-1, and SOD1 in antioxidant pathways.

- Gene Knockdown : Use siRNA targeting Nrf2 to confirm the compound’s mechanism .

Data Contradiction and Optimization

Q. How should researchers address variability in cytotoxicity results across cell lines?

- Methodological Answer :

- Cell Line Profiling : Test across panels (e.g., NCI-60) to identify sensitivity patterns.

- Microenvironment Mimicry : Use 3D spheroids or hypoxia chambers to better replicate in vivo conditions.

- Combination Studies : Screen with standard chemotherapeutics (e.g., cisplatin) to assess synergism .

Q. What steps are critical for scaling up this compound synthesis without compromising purity?

- Methodological Answer :

- Process Analytical Technology (PAT) : Implement in-line FT-IR for real-time monitoring.

- Solvent Optimization : Switch from ethanol to IPA for better solubility at scale.

- Quality by Design (QbD) : Use DOE to optimize parameters (e.g., stirring rate, cooling gradient) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.